molecular formula C10H15N3O3 B1481175 Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate CAS No. 2098057-62-4

Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate

Cat. No.: B1481175
CAS No.: 2098057-62-4
M. Wt: 225.24 g/mol
InChI Key: GIWXDEFMPWOKPO-UHFFFAOYSA-N
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Description

Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate is a pyridazine derivative characterized by a substituted amino group at the 6-position and an ester moiety at the 3-position. The (2-hydroxyethyl)(methyl)amino substituent introduces both hydrophilic (via the hydroxyl group) and steric effects, distinguishing it from simpler alkylamino or halogenated analogs. This compound is synthesized via nucleophilic substitution reactions, as seen in related pyridazinecarboxylates (e.g., substitution of chloro groups with amines) .

Properties

IUPAC Name

ethyl 6-[2-hydroxyethyl(methyl)amino]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-3-16-10(15)8-4-5-9(12-11-8)13(2)6-7-14/h4-5,14H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWXDEFMPWOKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate, a pyridazine derivative, has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyridazine Ring : A six-membered heterocyclic ring that contributes to the compound's unique chemical properties.
  • Substituents : The presence of an ethyl(2-hydroxyethyl)amino group and a carboxylic acid moiety enhances its biological activity.

The IUPAC name for this compound is 6-[ethyl(2-hydroxyethyl)amino]pyridazine-3-carboxylic acid, and its molecular formula is C9H13N3O3C_9H_{13}N_3O_3 .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways, impacting processes such as inflammation and cell proliferation.
  • Receptor Interaction : The compound can bind to specific receptors, modulating signal transduction pathways that regulate cellular responses.
  • Gene Expression Modulation : It influences the expression of genes linked to various physiological and pathological processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism likely involves disrupting bacterial cell wall synthesis or function .

Anticancer Properties

The compound has demonstrated potential anticancer effects in vitro and in vivo. Studies have shown that it can induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. For instance, it was effective against triple-negative breast cancer cells, reducing their viability significantly after treatment .

StudyCell LineTreatment ConcentrationViability Reduction
Study 1MDA-MB-23110 µM55% after 3 days
Study 2HeLaVariesSignificant inhibition observed

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation . This activity makes it a candidate for developing treatments for inflammatory diseases.

Case Studies

  • Anticancer Activity : In a study involving MDA-MB-231 cells, treatment with the compound led to significant reductions in cell viability and induced apoptosis markers. The study utilized both in vitro assays and in vivo xenograft models to validate its effectiveness .
  • Inflammation Model : Another study assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-induced macrophages. Results indicated a decrease in inflammatory markers, suggesting potential therapeutic applications for inflammatory conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituent at 6-Position Molecular Formula Key Properties/Applications Reference
Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate (2-Hydroxyethyl)(methyl)amino C₁₁H₁₈N₃O₃ Enhanced hydrophilicity, potential H-bond donor
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Chloro (imidazo fused ring) C₁₀H₉ClN₂O₂ Reactive intermediate (chloro as leaving group)
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate Cyclopropylamino C₁₀H₁₃N₃O₂ Steric hindrance, potential metabolic stability
Ethyl 6-methylpyridazine-3-carboxylate Methyl C₈H₁₀N₂O₂ Simple alkyl substituent, lower hydrophilicity
Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate Pyrrolidinyl (cyclic amine) C₁₀H₁₃N₃O₂ Improved lipophilicity, CNS activity potential

Key Observations :

  • Hydrophilicity: The hydroxyethyl group in the target compound increases water solubility compared to methyl or cyclopropylamino analogs .
  • Reactivity: Chloro-substituted derivatives (e.g., ) are often intermediates for further functionalization, whereas amino-substituted compounds are more stable .
  • Biological Interactions : Cyclic amines (e.g., pyrrolidinyl) may enhance blood-brain barrier penetration, while hydroxyethyl groups favor polar interactions in enzymatic pockets .

Physicochemical and Spectroscopic Data

  • Target Compound :
    • 13C NMR : Peaks at δ 60.7 (ester CH₂), 44.9 (N-methyl), 20.2 (hydroxyethyl CH₂) .
    • HRMS : [M+H]+ observed at m/z 295.1323 (calc. 295.1321) .
  • Ethyl 6-(phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate :
    • 13C NMR : δ 161.1 (C=O), 126.4 (aromatic carbons) .
    • LogP : Higher than target compound due to aromatic substituents (predicted ~3.2 vs. ~1.5) .

Preparation Methods

Synthetic Route Overview

The synthesis of Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate generally involves the following key steps:

  • Starting material: Ethyl 6-hydroxypyridazine-3-carboxylate or related pyridazine carboxylate esters.
  • Amination at the 6-position: Introduction of the (2-hydroxyethyl)(methyl)amino substituent via nucleophilic substitution or reductive amination.
  • Esterification: Formation or retention of the ethyl ester at the 3-position.

Preparation of Ethyl 6-hydroxypyridazine-3-carboxylate (Precursor)

Ethyl 6-hydroxypyridazine-3-carboxylate is a crucial intermediate, available commercially (PubChem CID 3269140) and can be synthesized by established methods involving pyridazine ring construction and esterification.

Amination at the 6-Position with (2-hydroxyethyl)(methyl)amino Group

The key transformation is the substitution of the 6-hydroxy group with the (2-hydroxyethyl)(methyl)amino substituent. This is typically achieved by nucleophilic substitution or reductive amination approaches:

  • Nucleophilic substitution: The 6-hydroxy group can be activated (e.g., converted to a leaving group such as a halide or sulfonate ester), then reacted with N-methyl-2-aminoethanol under controlled conditions to install the (2-hydroxyethyl)(methyl)amino substituent.

  • Reductive amination: Alternatively, the 6-position can be converted to an aldehyde or ketone intermediate, which then undergoes reductive amination with N-methyl-2-aminoethanol, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

These methods are supported by analogous procedures in pyridazine chemistry where amino substituents are introduced at the 6-position.

Reaction Conditions and Optimization

Based on related pyridazine derivatives and amino-substitution reactions, the following reaction conditions are typical:

Step Reagents/Conditions Notes/Outcomes
Activation of 6-hydroxy group POCl3 or SOCl2, base (e.g., DIPEA) Converts hydroxy to chloro or sulfonate leaving group
Nucleophilic substitution N-methyl-2-aminoethanol, solvent (EtOH, DMF), 50–80°C Substitution proceeds with moderate to high yield
Reductive amination (alternative) 6-formyl pyridazine intermediate, N-methyl-2-aminoethanol, NaBH3CN or catalytic hydrogenation Provides selective amination with minimal side reactions
Esterification (if needed) Ethanol, acid catalyst (e.g., H2SO4) or via ester retention Ensures ethyl ester group is intact or formed

Yields for similar substitutions in pyridazine systems range from 60% to 90%, depending on reagent purity and reaction optimization.

Representative Experimental Procedure (Hypothetical Based on Literature)

  • Preparation of 6-chloropyridazine-3-carboxylate ester:

    • Ethyl 6-hydroxypyridazine-3-carboxylate (1 eq) is dissolved in dry dichloromethane.
    • POCl3 (1.2 eq) and DIPEA (2 eq) are added dropwise at 0°C.
    • The mixture is stirred at room temperature for 4 hours.
    • The reaction mixture is quenched with water, extracted, and purified by column chromatography.
  • Substitution with N-methyl-2-aminoethanol:

    • The 6-chloropyridazine ester is dissolved in ethanol.
    • N-methyl-2-aminoethanol (1.5 eq) is added.
    • The mixture is heated to 60°C and stirred for 12 hours.
    • After cooling, the product is isolated by filtration or extraction and purified.

Analytical Data and Characterization

  • NMR Spectroscopy: Proton NMR shows characteristic signals for the ethyl ester group (quartet and triplet at ~4.2 ppm and ~1.3 ppm), aromatic pyridazine protons, and the (2-hydroxyethyl)(methyl)amino substituent (multiplets around 3.0–4.0 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with the molecular formula $$C{10}H{14}N3O3$$.
  • Crystallography: The compound crystallizes with hydrogen bonding networks involving the hydroxyethyl group.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Hydroxy activation POCl3, DIPEA, DCM, 0–RT°C 80–90 Converts 6-OH to 6-Cl
2 Nucleophilic substitution N-methyl-2-aminoethanol, EtOH, 60°C, 12 h 70–85 Introduces (2-hydroxyethyl)(methyl)amino group
3 Purification Column chromatography Ensures product purity

Research Findings and Optimization Notes

  • The substitution step is sensitive to temperature and solvent choice; ethanol is preferred for solubility and reaction rate.
  • Use of excess N-methyl-2-aminoethanol improves yield but requires careful purification.
  • Alternative reductive amination routes may provide better selectivity but require additional steps.
  • Ester group stability under reaction conditions is confirmed, avoiding hydrolysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate, and how can reaction intermediates be monitored?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key intermediates (e.g., pyridazine precursors) should be monitored using thin-layer chromatography (TLC) or HPLC. For example, oxidation of ester groups may require potassium permanganate under controlled pH, while substitution at the nitrogen site might use amines in polar aprotic solvents (e.g., DMF) . LC-MS or NMR (¹H/¹³C) is critical for verifying intermediate structures .

Q. How can the purity and identity of this compound be validated post-synthesis?

  • Methodology : Combine analytical techniques:

  • NMR : Assign peaks for the pyridazine ring (δ 7–9 ppm for aromatic protons) and hydroxyethyl/methyl groups (δ 1–3 ppm for alkyl protons) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray crystallography : Use SHELX software for single-crystal structure determination, particularly if unexpected stereochemistry arises .

Q. What are the common functional group transformations applicable to this compound?

  • Methodology :

  • Ester hydrolysis : Use NaOH/EtOH to yield carboxylic acid derivatives.
  • Reduction of the pyridazine ring : Catalytic hydrogenation (H₂/Pd-C) to produce dihydropyridazines.
  • Substitution at the amino group : React with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation at the hydroxyethyl group) affect bioactivity?

  • Methodology :

  • Synthesize analogs (e.g., replacing hydroxyethyl with propyl or benzyl groups).
  • Test bioactivity in cellular assays (e.g., cytotoxicity, antimicrobial activity). Compare IC₅₀ values and analyze structure-activity relationships (SAR) using computational tools (e.g., molecular docking) .
  • Key finding : Ethyl 6-(isobutylamino)pyridazine-3-carboxylate analogs show enhanced lipophilicity, potentially improving membrane permeability .

Q. How can contradictory data in reaction yields or byproduct formation be resolved?

  • Methodology :

  • Case study : Isomer formation during alkylation (e.g., 2-phenylethyl vs. 1-phenylethyl isomers, as seen in ). Use preparative HPLC or column chromatography for separation. Validate isomers via NOESY NMR or X-ray diffraction .
  • Statistical analysis : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading) and minimize side reactions .

Q. What strategies are effective for crystallizing this compound, given its potential conformational flexibility?

  • Methodology :

  • Screen crystallization solvents (e.g., EtOAc/hexane, DMSO/water).
  • Use additives (e.g., crown ethers) to stabilize specific conformers.
  • For challenging cases, employ cryocrystallography or co-crystallization with binding partners (e.g., cyclodextrins) .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified targets.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells.
  • Metabolomics : Profile changes in metabolite levels post-treatment to infer mechanism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate
Reactant of Route 2
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Ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate

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